3-cyclopropyl-1H-pyrazole
Overview
Description
3-Cyclopropyl-1H-pyrazole is an organic compound with the molecular formula C6H8N2. It is a heterocyclic compound containing a five-membered ring with two adjacent nitrogen atoms and a cyclopropyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopropyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can also produce pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions followed by in situ oxidation using bromine or heating in DMSO under oxygen are commonly employed . These methods offer high yields and are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: N-arylation reactions with aryl halides in the presence of copper powder and ligands like L-(-)-quebrachitol.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder, L-(-)-quebrachitol.
Major Products Formed
Oxidation: 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles.
Reduction: Various reduced pyrazole derivatives.
Substitution: N-arylpyrazoles.
Scientific Research Applications
3-Cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-pyrazole involves its interaction with molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound can form hydrogen bonds with solvent molecules or other pyrazole molecules, affecting its behavior in different environments . Additionally, pyrazoles can act as weak bases or acids, depending on the nature of their substituent groups .
Comparison with Similar Compounds
3-Cyclopropyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
These compounds share the pyrazole core structure but differ in their substituent groups, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects .
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDVWSJMDFNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905214 | |
Record name | 3-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-57-6, 1071497-79-4 | |
Record name | 3-Cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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